5-(3-methylphenyl)-N-[5-(phenylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,3-oxazole-4-carboxamide
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Overview
Description
The compound appears to contain several functional groups and rings, including a phenyl ring, a thiazole ring, an oxazole ring, and a carboxamide group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The compound’s structure suggests it might have interesting electronic properties. The thiazole and oxazole rings are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups and rings. The presence of multiple aromatic rings could contribute to its stability and potentially its solubility .Scientific Research Applications
Synthesis and Characterization of Related Compounds
Synthesis of Novel Thiazolo[5,4-d]pyrimidines : Research by Chattopadhyay et al. (2010) explored the synthesis of novel thiazolo[5,4-d]pyrimidines, demonstrating methods to create complex molecules that may share some structural similarities with the compound . This work highlights the chemical versatility of thiazolo pyrimidine motifs, which are significant in medicinal chemistry (Chattopadhyay et al., 2010).
Antimalarial and COVID-19 Drug Investigation : A study by Fahim and Ismael (2021) on the reactivity of N-(phenylsulfonyl)acetamide derivatives, including the synthesis of aminothiazole and aminooxazole derivatives, provides insights into the potential medicinal applications of sulfur-containing compounds. This research is relevant for understanding how similar compounds could be utilized in drug discovery, especially for antimalarial and antiviral activities (Fahim & Ismael, 2021).
Mechanism of Action
properties
IUPAC Name |
3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2S/c1-14-6-8-19(15(2)10-14)26-21(30)13-32-23-28-27-20-9-7-16(12-29(20)23)22(31)25-18-5-3-4-17(24)11-18/h3-12H,13H2,1-2H3,(H,25,31)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFHKFWKAIOROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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